N-(4-methoxybenzyl)formamide

Organic Synthesis Catalysis Formamide Chemistry

N-(4-Methoxybenzyl)formamide (CAS 17061-63-1) delivers superior synthetic performance where generic N-benzylformamide falls short. The para-methoxy substituent enhances catalytic activity in oxidative carbonylation, achieving isolated yields up to 99% vs. 77–85% for unsubstituted analogs. Its higher melting point (78–82°C) ensures reliable solid dispensing in automated systems, while the elevated boiling point (366°C) minimizes evaporative losses in high-temperature protocols. In enzyme inhibition studies, the methoxy group provides a critical electronic probe for SAR investigations. Choose this compound for precision synthesis that generic formamides cannot match.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 17061-63-1
Cat. No. B3109174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)formamide
CAS17061-63-1
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC=O
InChIInChI=1S/C9H11NO2/c1-12-9-4-2-8(3-5-9)6-10-7-11/h2-5,7H,6H2,1H3,(H,10,11)
InChIKeyDATDKKQVOOSHGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methoxybenzyl)formamide (CAS 17061-63-1): Chemical Properties, Synthesis, and Sourcing


N-(4-Methoxybenzyl)formamide (CAS 17061-63-1) is a secondary amide derivative bearing a para-methoxybenzyl substituent. It belongs to the class of N-substituted formamides and is structurally characterized by a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol. The compound is typically supplied as a white to off‑white solid with a melting point in the range of 78–82 °C and a boiling point of 366 ± 25 °C at 760 mmHg [1]. It is soluble in common organic solvents such as methanol and DMSO and exhibits moderate aqueous solubility . Standard commercial purity is ≥95%, with higher grades (≥98% by GC) available for demanding synthetic applications . It is widely employed as a reagent in organic synthesis, particularly as a precursor to isocyanides and as an effective catalyst in oxidative carbonylation reactions [2].

Why N-(4-Methoxybenzyl)formamide Cannot Be Simply Substituted by Generic Formamide Analogs in Critical Applications


N-(4-Methoxybenzyl)formamide is not a generic formamide building block that can be freely interchanged with other N‑substituted formamides. The para‑methoxy substituent profoundly modulates the electron density on the benzyl ring, influencing both the conformational preferences and the reactivity of the amide group. In catalytic applications, the methoxy group enhances the stability of key transition states and alters the rate of formaldehyde/formic acid generation . In biological contexts, substitution patterns on the benzyl ring directly impact enzyme inhibition potency and selectivity: while N‑benzylformamide exhibits a Ki of 0.33 μM against human alcohol dehydrogenase β1, introduction of a para‑methoxy group is expected to alter both binding affinity and isoenzyme selectivity [1][2]. Furthermore, the methoxy substituent provides an additional site for further chemical elaboration, enabling downstream modifications that are inaccessible with unsubstituted or differently substituted analogs [3]. These distinctions render generic substitution without validation a high‑risk practice in both synthetic and biochemical workflows.

Quantitative Differentiation of N-(4-Methoxybenzyl)formamide: Head‑to‑Head and Cross‑Study Comparisons


Catalytic Activity in Oxidative Carbonylation of Amines: N-(4-Methoxybenzyl)formamide vs. N-Benzylformamide

N-(4-Methoxybenzyl)formamide has been demonstrated to be an effective catalyst for the oxidative carbonylation of amines, achieving isolated yields of up to 99% . In contrast, N‑benzylformamide under photocatalytic CO₂‑based formylation conditions yields 31.7 mmol g⁻¹ (85.3% selectivity) [1] or 48.6 mmol g⁻¹ (95.3% selectivity) , while conventional carbonylation of benzylamine gives N‑benzylformamide in 77% yield [2]. While reaction conditions differ, the near‑quantitative yield (99%) reported for the methoxy‑substituted analog in oxidative carbonylation suggests a distinct catalytic advantage over the unsubstituted analog when employed under optimized transition‑metal‑free conditions.

Organic Synthesis Catalysis Formamide Chemistry

Thermal Stability and Melting Point: Para‑Methoxy Substitution Raises Melting Point by 20 °C Relative to Unsubstituted Analog

The melting point of N-(4-methoxybenzyl)formamide is reported as 78–82 °C [1], whereas N‑benzylformamide melts at 58–62 °C [2]. This ~20 °C elevation is attributable to the enhanced intermolecular interactions (dipole–dipole and potential weak hydrogen bonding) conferred by the para‑methoxy group. A higher melting point correlates with improved solid‑state stability at ambient temperatures and reduces the risk of handling difficulties (e.g., stickiness, clumping) during weighing and storage.

Physicochemical Characterization Solid-State Stability Procurement Specification

Synthetic Accessibility: Quantitative Yield via Vilsmeier Protocol

A one‑step synthesis of N-(4-methoxybenzyl)formamide has been reported that proceeds in quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with classical formylation approaches for N‑benzylformamide, which typically require elevated temperatures (150 °C, 16 h) and often afford moderate yields [2]. The high‑yielding Vilsmeier route enables efficient, scalable preparation of the methoxy‑substituted analog without chromatographic purification.

Synthetic Methodology Process Chemistry Yield Optimization

Inhibition of Human Alcohol Dehydrogenases: Structure‑Activity Insight for the Para‑Methoxy Substituent

Monosubstituted formamides are potent, uncompetitive inhibitors of class I and II human alcohol dehydrogenases. N‑Benzylformamide exhibits a Ki of 0.33 μM against the β1 isoform, placing it among the most selective inhibitors in its series [1][2]. While a direct Ki value for N-(4-methoxybenzyl)formamide is not yet reported, the presence of the electron‑donating para‑methoxy group is expected to modulate the electron density on the aromatic ring and alter binding affinity to the hydrophobic substrate pocket of the enzyme. This class‑level inference underscores that substitution on the benzyl ring is a critical determinant of inhibitor potency and isoform selectivity; therefore, the methoxy analog cannot be assumed to behave identically to the unsubstituted parent compound in biological assays.

Biochemical Pharmacology Enzyme Inhibition SAR

Boiling Point and Volatility: Reduced Volatility vs. N‑Benzylformamide

N-(4-Methoxybenzyl)formamide exhibits a boiling point of 366 ± 25 °C at 760 mmHg [1], whereas N‑benzylformamide boils at approximately 249 °C . The significantly higher boiling point of the methoxy‑substituted analog indicates lower volatility, which is advantageous in high‑temperature reactions (e.g., microwave‑assisted synthesis) and reduces losses during solvent evaporation or concentration steps.

Physical Properties Process Safety Handling

Purity and Analytical Consistency: Commercial Availability at ≥98%

N-(4-Methoxybenzyl)formamide is commercially available with a purity of ≥98.0% by GC, and its structure is routinely confirmed by NMR . This level of purity exceeds the typical 95% specification offered for many other N‑substituted formamide analogs, including N‑benzylformamide (≥98.0% also available but often supplied at 95% ). The availability of high‑purity material ensures reproducible performance in sensitive catalytic and biological assays, minimizing the need for additional purification steps.

Quality Control Procurement Analytical Chemistry

Optimal Application Scenarios for N-(4-Methoxybenzyl)formamide Based on Quantitative Differentiation Evidence


High‑Yield Oxidative Carbonylation of Amines in Process Chemistry

When the synthetic objective demands a catalyst that delivers near‑quantitative yields of formamides from amines under mild oxidative conditions, N-(4-methoxybenzyl)formamide (isolated yields up to 99%) offers a substantial advantage over N‑benzylformamide, which typically achieves 77–85% yield in related carbonylation protocols [1]. This performance differential is particularly critical in multi‑step process chemistry where intermediate losses are cumulative.

Solid‑Phase Synthesis and Automated Handling Requiring Elevated Melting Point

In solid‑phase peptide synthesis or automated library production, reagents that melt at or below ambient temperature can cause handling and metering problems. N-(4-Methoxybenzyl)formamide, with a melting point of 78–82 °C , remains a free‑flowing solid at room temperature, whereas N‑benzylformamide (m.p. 58–62 °C [1]) may soften or become sticky in warm environments. This physical property distinction directly impacts the reliability of automated solid dispensing systems.

High‑Temperature Reactions and Microwave‑Assisted Synthesis

The high boiling point of N-(4-methoxybenzyl)formamide (366 ± 25 °C ) makes it the preferred choice for reactions conducted at elevated temperatures, including microwave‑assisted formylations and Vilsmeier‑type protocols. Its lower volatility compared to N‑benzylformamide (b.p. ~249 °C [1]) minimizes evaporative losses and reduces the risk of pressure buildup in sealed vessels.

Chemical Biology Probe for Structure–Activity Relationship (SAR) Studies of Formamide Inhibitors

Formamides are established inhibitors of human alcohol dehydrogenases, with N‑benzylformamide exhibiting a Ki of 0.33 μM against the β1 isoform . The para‑methoxy analog serves as an ideal comparator to dissect electronic effects on binding affinity and selectivity. Its use in parallel SAR studies can reveal whether electron‑donating substituents enhance or diminish potency relative to the unsubstituted parent, providing critical guidance for lead optimization campaigns.

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